3-(4-Bromophenyl)butanoic acid

Description

The exact mass of the compound 3-(4-Bromophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

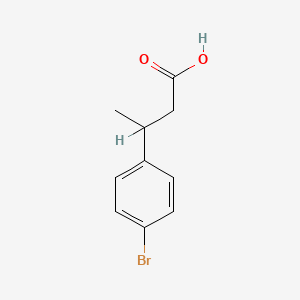

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBASDSAHBADZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967598 | |

| Record name | 3-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-46-7 | |

| Record name | Benzenepropanoic acid, 4-bromo-beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)BUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(4-Bromophenyl)butanoic Acid (CAS 53086-46-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(4-Bromophenyl)butanoic acid (CAS No. 53086-46-7), a valuable building block in organic synthesis and medicinal chemistry. It details the compound's physicochemical and spectroscopic properties, provides a peer-reviewed, large-scale synthesis protocol, and discusses its potential applications in research and drug development. The information is structured to be a practical resource for laboratory and development settings.

Physicochemical Properties

3-(4-Bromophenyl)butanoic acid is a halogenated carboxylic acid. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 53086-46-7 | - |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-(4-Bromophenyl)butanoic acid. The following data has been reported for the (S)-enantiomer.

| Spectroscopy | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 10.84 (br s, 1H, -COOH), 7.46 – 7.39 (m, 2H, Ar-H), 7.14 – 7.06 (m, 2H, Ar-H), 3.24 (tq, J = 7.2, 7.2 Hz, 1H, -CH), 2.67 – 2.52 (m, 2H, -CH₂), 1.30 (d, J = 7.0 Hz, 3H, -CH₃) | [3] |

| GC-MS | Retention Time: 8.57 min; m/z: 242/244 (M⁺) | [3] |

| LC-MS | Retention Time: 0.63 min; m/z: 260/262 ([M+NH₄]⁺) | [3] |

| HRMS (ESI) | Calculated for C₁₀H₁₀BrO₂ ([M-H]⁻): 240.9870; Found: 240.9870 | [3] |

Synthesis

A robust and scalable synthesis for enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been published in Organic Syntheses, demonstrating its accessibility for research and development purposes. The process involves a rhodium-catalyzed asymmetric conjugate addition followed by hydrolysis.[3]

Synthesis Workflow Diagram

Experimental Protocol: Large-Scale Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

This protocol is adapted from a peer-reviewed procedure published in Organic Syntheses.[3]

Step A: (S)-Ethyl 3-(4-bromophenyl)butanoate

-

A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

-

The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

-

Water (38 mL) is added in one portion, followed by the addition of triethylamine (17.5 mL, 125 mmol).

-

The reaction is heated to 30 °C, and neat ethyl (E)-but-2-enoate (14.3 g, 125 mmol) is added via syringe pump over 4 hours.

-

After the addition is complete, the reaction is stirred for an additional hour.

-

The mixture is cooled to room temperature, diluted with ethyl acetate (250 mL), and washed sequentially with 1 M HCl (2 x 125 mL) and saturated NaHCO₃ (125 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester as an oil.

Step B: (S)-3-(4-Bromophenyl)butanoic Acid

-

The crude ethyl ester from the previous step is dissolved in methanol (125 mL) in a 1-L flask.

-

A solution of sodium hydroxide (15.0 g, 375 mmol) in water (125 mL) is added. The mixture is heated to 50 °C and stirred for 2 hours.

-

The reaction is cooled to room temperature, and most of the methanol is removed via rotary evaporation.

-

The remaining aqueous solution is diluted with water (125 mL) and washed with dichloromethane (2 x 100 mL).

-

The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 1-2 by the slow addition of concentrated HCl (~32 mL). A white precipitate forms.

-

The mixture is extracted with ethyl acetate (2 x 125 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give a crude solid.

-

The crude acid is dissolved in warm heptane (200 mL) and allowed to cool slowly to 20 °C over 4-5 hours to induce crystallization.

-

The resulting solid is isolated to give (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid (yield: ~73% over two steps).[3]

Applications in Research and Drug Development

3-(4-Bromophenyl)butanoic acid is primarily utilized as a chemical intermediate and building block in organic synthesis. While specific biological activity for this compound is not widely reported, its structure is of significant interest to medicinal chemists.

-

Scaffold for Synthesis: The molecule possesses two key functional handles: a carboxylic acid and an aryl bromide. The carboxylic acid can be readily converted into amides, esters, and other functional groups. The aryl bromide is a versatile precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[4]

-

Analog for Bioactive Molecules: The structurally related compound 4-amino-3-(4-chlorophenyl)butanoic acid, known as Baclofen, is a muscle relaxant that acts as a GABA-B receptor agonist.[5] This suggests that the 3-arylbutanoic acid scaffold is a promising template for developing novel modulators of neuronal pathways.

-

Drug Impurity Standard: The compound can be used as a qualified reference standard for identifying and quantifying impurities during the development and manufacturing of active pharmaceutical ingredients (APIs).[1]

Role in Drug Discovery Workflow

The following diagram illustrates the logical role of 3-(4-Bromophenyl)butanoic acid as a starting material in a typical drug discovery pipeline.

Safety and Handling

This compound is intended for research use only.[2] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective glasses, chemical-resistant gloves, and a lab coat.[1]

-

Handling: Avoid contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or a fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

References

In-Depth Technical Guide on the Physicochemical Properties of 3-(4-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)butanoic acid, a halogenated aromatic carboxylic acid, is a compound of interest in organic synthesis and medicinal chemistry. Its structural features, including a bromine-substituted phenyl ring and a butanoic acid chain, suggest potential applications as a building block for more complex molecules and as a scaffold in drug design. A thorough understanding of its physicochemical properties is fundamental for its effective utilization in research and development, guiding aspects from reaction conditions and purification techniques to formulation and preliminary assessment of its pharmacokinetic profile.

This technical guide provides a summary of the available physicochemical data for 3-(4-Bromophenyl)butanoic acid (CAS No: 53086-46-7). While experimental data for many of its properties are not extensively documented in publicly accessible literature, this guide furnishes detailed, standard experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for 3-(4-Bromophenyl)butanoic acid is sparse in the reviewed literature. The available information is summarized below.

Table 1: General Properties of 3-(4-Bromophenyl)butanoic Acid

| Property | Value | Source |

| CAS Number | 53086-46-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1][2] |

Table 2: Key Physicochemical Properties of 3-(4-Bromophenyl)butanoic Acid

| Property | Experimental Value |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Not readily available |

| pKa | Not readily available |

| LogP | Not readily available |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of a solid organic acid like 3-(4-Bromophenyl)butanoic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 3-(4-Bromophenyl)butanoic acid is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is heated gently and slowly (approximately 1-2 °C per minute) as the expected melting point is approached.[4][5]

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[5][6]

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition. However, a standard method for liquids at atmospheric pressure is described here for completeness, as it can be adapted for high-boiling solids under vacuum.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, oil bath, or aluminum block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.[7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the fusion tube.[8]

-

Heating: The fusion tube is attached to a thermometer and heated in a controlled manner.[9]

-

Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn into the capillary tube.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure:

-

Solvent Screening: A qualitative assessment is performed by adding a small, weighed amount of 3-(4-Bromophenyl)butanoic acid (e.g., 1-5 mg) to a test tube containing a fixed volume of a solvent (e.g., 1 mL).[10][11] A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Observation: The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[11]

-

Quantitative Determination (e.g., in water):

-

An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

-

pKa Determination

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of 3-(4-Bromophenyl)butanoic acid is dissolved in a known volume of deionized water, often with a co-solvent like ethanol if water solubility is low.[12]

-

Titration Setup: The beaker containing the acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.[12]

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This can be determined from the graph or by using the Henderson-Hasselbalch equation.[13][14]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents (n-octanol and water) at equilibrium.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

-

n-Octanol and water (mutually saturated)

Procedure (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

-

Partitioning: A known amount of 3-(4-Bromophenyl)butanoic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[15]

-

Equilibration: The mixture is shaken for a prolonged period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if an emulsion has formed.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of an organic acid like 3-(4-Bromophenyl)butanoic acid.

Caption: Workflow for Physicochemical Characterization.

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield specific information regarding the biological activities or the involvement of 3-(4-Bromophenyl)butanoic acid in any defined signaling pathways. Its structural similarity to other biologically active phenylbutanoic acid derivatives suggests potential for further investigation in areas such as metabolic disorders or as a precursor for pharmacologically active compounds.

Conclusion

This technical guide has summarized the known physicochemical properties of 3-(4-Bromophenyl)butanoic acid and provided detailed, standard experimental protocols for the determination of its key characteristics. While specific experimental data for this compound is limited, the provided methodologies offer a clear path for its comprehensive characterization. The logical workflow presented can guide researchers in systematically evaluating this and similar compounds, which is a critical step in advancing their potential applications in drug discovery and development. Further research is warranted to elucidate the biological profile of this molecule.

References

- 1. 53086-46-7|3-(4-Bromophenyl)butanoic Acid|3-(4-Bromophenyl)butanoic Acid|-范德生物科技公司 [bio-fount.com]

- 2. 53086-46-7|3-(4-Bromophenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. byjus.com [byjus.com]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. web.williams.edu [web.williams.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to 3-(4-Bromophenyl)butanoic Acid (C₁₀H₁₁BrO₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available technical data for 3-(4-Bromophenyl)butanoic acid. It includes detailed experimental protocols for its synthesis and summarizes its physicochemical and spectroscopic properties. Additionally, this guide explores the biological significance of its derivatives, particularly in the context of anticancer drug development, and visualizes a key signaling pathway impacted by these related compounds.

Molecular Structure and Chemical Properties

3-(4-Bromophenyl)butanoic acid is a carboxylic acid derivative with the chemical formula C₁₀H₁₁BrO₂.[1] Its structure consists of a butanoic acid chain substituted with a 4-bromophenyl group at the third carbon position. This substitution introduces a chiral center at C3, meaning the compound can exist as two enantiomers, (S) and (R).

The presence of the bromine atom on the phenyl ring provides a reactive handle for various organic reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The carboxylic acid functional group allows for standard transformations like esterification and amidation. These features make it a versatile building block in organic synthesis.

Molecular Structure:

Caption: 2D structure of 3-(4-Bromophenyl)butanoic acid.

Physicochemical Properties

| Property | Value (for 4-(4-Bromophenyl)butanoic acid) |

| Molecular Weight | 243.10 g/mol |

| Melting Point | 76-80 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents (alcohols, ketones, esters), slightly soluble in water. |

Table 1: Physicochemical properties of 4-(4-Bromophenyl)butanoic acid.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 3-(4-Bromophenyl)butanoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-3-(4-bromophenyl)butanoic acid in CDCl₃ shows the following characteristic peaks:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.84 | br s | 1H | -COOH |

| 7.46 - 7.39 | m | 2H | Ar-H |

| 7.14 - 7.06 | m | 2H | Ar-H |

| 3.24 | tq, J = 7.2, 7.2 Hz | 1H | CH |

| 2.67 - 2.52 | m | 2H | CH₂ |

| 1.30 | d, J = 7.0 Hz | 3H | CH₃ |

Table 2: ¹H NMR data for (S)-3-(4-Bromophenyl)butanoic acid.

Mass Spectrometry

Mass spectrometry data for (S)-3-(4-bromophenyl)butanoic acid has been reported as follows:

-

GC-MS: m/z = 242/244 (M+)

-

LC-MS: m/z = 260/262 (M+NH₄)

The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is observed in the mass spectrum.

Experimental Protocols

Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

A detailed, large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been published in Organic Syntheses. The process involves two main steps:

A. (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis:

This step involves a rhodium-catalyzed asymmetric 1,4-conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate.

-

Reactants: (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), 1,4-dioxane, water, triethylamine, and ethyl (E)-but-2-enoate.

-

Procedure:

-

A flask is charged with (4-bromophenyl)boronic acid, the rhodium catalyst, and (R)-BINAP in 1,4-dioxane.

-

The mixture is stirred at room temperature under a nitrogen atmosphere.

-

Water and triethylamine are added, and the reaction is heated.

-

Ethyl (E)-but-2-enoate is added, and the reaction is stirred for several hours.

-

The product is worked up by extraction and purified by chromatography.

-

B. Hydrolysis to (3S)-3-(4-Bromophenyl)butanoic acid:

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

-

Reactants: (S)-Ethyl 3-(4-bromophenyl)butanoate, methanol, and aqueous sodium hydroxide.

-

Procedure:

-

The ester is dissolved in methanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated.

-

After the reaction is complete, the methanol is removed, and the aqueous solution is acidified.

-

The product is extracted and can be further purified by crystallization from heptane.

-

Caption: Synthetic workflow for (S)-3-(4-Bromophenyl)butanoic acid.

Biological Activity and Signaling Pathways

While direct biological activity data for 3-(4-Bromophenyl)butanoic acid is limited in publicly available literature, its derivatives have been explored in drug discovery.

Role as a Precursor to CENP-E Inhibitors

A derivative of this compound, Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid, serves as a key precursor in the synthesis of GSK923295, a potent inhibitor of Centromere-associated protein E (CENP-E).[3] CENP-E is a mitotic kinesin essential for chromosome alignment during cell division.[4] Inhibition of CENP-E leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer therapies.[5]

The signaling pathway affected by CENP-E inhibitors involves the disruption of the mitotic checkpoint. By inhibiting CENP-E, chromosomes fail to align properly at the metaphase plate, which activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately apoptosis.[4][6]

Caption: Signaling pathway disrupted by CENP-E inhibitors.

Potential as Histone Deacetylase (HDAC) Inhibitors

Butanoic acid (butyrate) and its derivatives are known inhibitors of histone deacetylases (HDACs).[2][7][8] HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This mechanism has been a successful strategy in cancer therapy. While the HDAC inhibitory activity of 3-(4-Bromophenyl)butanoic acid itself has not been explicitly reported, its structural similarity to other known HDAC inhibitors suggests this as a potential area for future investigation.

Conclusion

3-(4-Bromophenyl)butanoic acid is a valuable chiral building block in organic and medicinal chemistry. Its synthetic utility is well-documented, particularly for the enantiomerically pure forms. While comprehensive physicochemical and biological data for the compound itself is still emerging, its role as a precursor to potent anticancer agents like CENP-E inhibitors highlights its significance in drug development. Further research into the direct biological activities of 3-(4-Bromophenyl)butanoic acid and its derivatives, for instance, as potential HDAC inhibitors, could unveil new therapeutic applications. This guide provides a foundational resource for researchers working with this compound and aims to facilitate its application in scientific discovery.

References

- 1. 53086-46-7|3-(4-Bromophenyl)butanoic Acid|3-(4-Bromophenyl)butanoic Acid|-范德生物科技公司 [bio-fount.com]

- 2. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First Potent and Selective Inhibitor of Centromere-Associated Protein E: GSK923295 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of 3-(4-Bromophenyl)butanoic Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-Bromophenyl)butanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and includes a visual representation of the general analytical workflow.

Data Presentation

The following tables summarize the available and expected spectral data for 3-(4-Bromophenyl)butanoic acid.

Table 1: ¹H NMR Spectral Data for 3-(4-Bromophenyl)butanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.84 | br s | - | -COOH |

| 7.46 - 7.39 | m | - | Ar-H |

| 7.14 - 7.06 | m | - | Ar-H |

| 3.24 | tq | 7.2 | -CH(Ar)CH₃ |

| 2.67 - 2.52 | m | - | -CH₂COOH |

| 1.30 | d | 7.0 | -CHCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectral Data for 3-(4-Bromophenyl)butanoic acid (Expected)

No experimental ¹³C NMR data for 3-(4-Bromophenyl)butanoic acid was found in the conducted search. The following are expected chemical shifts based on the structure.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~143 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~129 | Ar-CH |

| ~120 | Ar-C-Br |

| ~43 | -CH₂- |

| ~39 | -CH- |

| ~22 | -CH₃ |

Table 3: IR Spectral Data for 3-(4-Bromophenyl)butanoic acid (Expected)

No experimental IR data for 3-(4-Bromophenyl)butanoic acid was found in the conducted search. The following are expected characteristic absorption bands based on the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 3100-3000 | C-H stretch (aromatic) |

| 2970-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1070 | C-Br stretch |

Table 4: Mass Spectrometry Data for 3-(4-Bromophenyl)butanoic acid [1][2]

| m/z | Assignment |

| 242/244 | [M]⁺ (Molecular ion) |

| 260/262 | [M+NH₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3-(4-Bromophenyl)butanoic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. For ¹³C NMR, a frequency of 100 MHz is typically used. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like 3-(4-Bromophenyl)butanoic acid, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. A thin film can also be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at different wavenumbers.

-

Data Processing: The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of 3-(4-Bromophenyl)butanoic acid is introduced into the mass spectrometer. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the ion source.[1][2] Common ionization methods include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Synthesis of Racemic 3-(4-Bromophenyl)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of racemic 3-(4-bromophenyl)butanoic acid, a valuable building block in pharmaceutical and materials science research. The document details experimental protocols, presents quantitative data in a structured format, and includes visual representations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Route 1: Rhodium-Catalyzed Conjugate Addition Followed by Hydrolysis

This two-step route offers a modern and efficient approach to the target molecule, starting from commercially available materials. The key transformation is a rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-(4-bromophenyl)butanoate

This procedure is adapted from a validated enantioselective synthesis by omitting the chiral ligand to produce the racemic product.[1][2]

-

Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), triphenylphosphine (0.02 equiv), and 1,4-dioxane.

-

Catalyst Formation: Stir the mixture at room temperature (23 °C) for 30 minutes under a positive pressure of nitrogen.

-

Reaction Initiation: Add water, followed by triethylamine (1.0 equiv). Heat the reaction mixture to 30 °C.

-

Substrate Addition: Add ethyl (E)-but-2-enoate (1.2 equiv) dropwise over 5 minutes.

-

Reaction: Stir the mixture at 35 °C for 21 hours.[2]

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ethyl 3-(4-bromophenyl)butanoate. The product can be purified by silica gel chromatography if necessary.

Step 2: Hydrolysis to Racemic 3-(4-Bromophenyl)butanoic Acid

-

Reaction Setup: In a round-bottomed flask, dissolve the crude ethyl 3-(4-bromophenyl)butanoate (1.0 equiv) in methanol.

-

Hydrolysis: Add an aqueous solution of 5M sodium hydroxide and heat the mixture to 50 °C for 1 hour.[2]

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with 6M hydrochloric acid until a white precipitate forms.

-

Isolation: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromophenyl)butanoic acid.

-

Purification: Recrystallize the crude product from heptane to obtain the pure racemic 3-(4-bromophenyl)butanoic acid as an off-white solid.[1][2]

Data Presentation

| Parameter | Step 1: Conjugate Addition | Step 2: Hydrolysis | Overall |

| Product | Racemic ethyl 3-(4-bromophenyl)butanoate | Racemic 3-(4-bromophenyl)butanoic acid | Racemic 3-(4-bromophenyl)butanoic acid |

| Starting Materials | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate | Racemic ethyl 3-(4-bromophenyl)butanoate | (4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate |

| Key Reagents | Rh(nbd)₂BF₄, PPh₃, TEA, 1,4-dioxane, H₂O | NaOH, MeOH, HCl, Dichloromethane, Heptane | - |

| Reaction Time | 21 hours | 1 hour | 22 hours |

| Temperature | 35 °C | 50 °C | - |

| Yield (Typical) | ~95% (crude conversion)[1][2] | ~99% (crude), 73% (after crystallization)[1][2] | ~69% |

Workflow Diagram

References

A Technical Guide to 3-(4-Bromophenyl)butanoic Acid: Synthesis and Historical Context as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Bromophenyl)butanoic acid, particularly its enantiomerically pure forms, has emerged not as a compound with a singular moment of discovery, but as a valuable and versatile intermediate in the field of medicinal chemistry. Its history is written in the context of its application—enabling the synthesis of more complex chiral molecules destined for pharmaceutical development. The structural motifs of a chiral center and a reactive brominated phenyl ring make it a strategic component for constructing active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the synthesis, key chemical data, and the experimental protocols that underscore its utility as a building block in modern drug discovery.

History and Significance

The significance of 3-(4-Bromophenyl)butanoic acid lies in its role as a chiral synthon. The development of asymmetric synthesis methods has allowed for its preparation in high enantiomeric purity, which is crucial for the development of stereospecific pharmaceuticals. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing the carbon skeletons of complex drug candidates[1]. The carboxylic acid functional group provides a site for amide bond formation and other modifications, allowing for the incorporation of diverse pharmacophores[1]. Its utility is primarily as a valuable building block for the pharmaceutical industry[2].

Synthesis and Chemical Properties

The most well-documented and robust synthesis of enantiomerically pure 3-(4-Bromophenyl)butanoic acid is the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis. This method provides high yields and excellent enantioselectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Table 1: Synthesis Yields and Purity

| Step | Product | Form | Yield (%) | Enantiomeric Excess (ee) | Purity |

|---|---|---|---|---|---|

| 1. Conjugate Addition | (S)-Ethyl 3-(4-bromophenyl)butanoate | Clear light yellow oil | >99% | Not reported | 92% (wt/wt) by qNMR |

| 2. Hydrolysis & Crystallization | (S)-3-(4-Bromophenyl)butanoic acid | Off-white solid | 73% | 98.9% | 99.2% by qNMR |

Data sourced from Organic Syntheses, 2018, 95, 328-344[2].

Table 2: Key Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.097 g/mol [3] |

| Appearance | Off-white solid[2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.84 (br s, 1H), 7.46 – 7.39 (m, 2H), 7.14 – 7.06 (m, 2H), 3.24 (tq, J = 7.2, 7.2 Hz, 1H), 2.67 – 2.52 (m, 2H), 1.30 (d, J = 7.0 Hz, 3H)[2][4] |

| GC-MS (m/z) | M⁺ 242/244[2][4] |

| LC-MS (m/z) | M+NH₄⁺ 260/262[2][4] |

| TLC R_f_ | 0.65 (50% ethyl acetate in hexanes)[2][4] |

Data sourced from Organic Syntheses, 2018, 95, 328-344[2][4].

Experimental Protocols

The following protocols are adapted from a peer-reviewed procedure for the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid[2].

Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a heating mantle, a magnetic stir bar, a thermometer, a nitrogen inlet, and an addition funnel.

-

Reagent Charging: The flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

-

Reaction Initiation: The mixture is stirred at 23 °C for 30 minutes under a positive pressure of nitrogen. Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).

-

Substrate Addition: The reaction is heated to 30 °C, and neat ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added via the addition funnel over 5 minutes.

-

Reaction Monitoring: The mixture is stirred at 30 °C for 21 hours. The reaction progress is monitored by TLC or LCMS.

-

Workup and Isolation: After completion, the reaction mixture is cooled, diluted with water and ethyl acetate, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by filtration through a plug of silica gel, eluting with hexanes followed by 10% ethyl acetate in hexanes, to yield the product as a clear light yellow oil.

Hydrolysis to (S)-3-(4-Bromophenyl)butanoic acid

-

Saponification: The crude (S)-ethyl-3-(4-bromophenyl)butanoate (assuming 125 mmol scale) is dissolved in methanol (250 mL) in a 1-L flask. A solution of sodium hydroxide (15.0 g, 375 mmol) in water (75 mL) is added.

-

Reaction: The mixture is stirred at 23 °C for 3 hours until the reaction is complete (monitored by TLC).

-

Workup: The methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid.

-

Extraction: The acidified solution is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude acid as an off-white solid.

-

Crystallization: The crude acid (29.95 g) is dissolved in heptane (250 mL) by heating to 60-65 °C. The solution is allowed to cool slowly to 20 °C over 4-5 hours to induce crystallization.

-

Final Isolation: The liquid phase is decanted, and the remaining solid is dried under reduced pressure to give (3S)-3-(4-bromophenyl)butanoic acid as an off-white solid.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of 3-(4-Bromophenyl)butanoic acid.

Caption: Synthetic pathway for (S)-3-(4-Bromophenyl)butanoic acid.

Caption: General application workflow in medicinal chemistry.

References

Solubility Profile of 3-(4-Bromophenyl)butanoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 3-(4-Bromophenyl)butanoic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility of 3-(4-Bromophenyl)butanoic acid, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide synthesizes information from structurally related compounds to predict its solubility characteristics. Furthermore, it offers detailed experimental protocols for determining precise solubility values and visualizes key experimental and logical workflows.

Core Executive Summary

3-(4-Bromophenyl)butanoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a lipophilic bromophenyl group and a hydrophilic carboxylic acid moiety, dictates its solubility profile. It is anticipated to exhibit limited solubility in water and greater solubility in organic solvents, particularly those with polar characteristics. The carboxylic acid group also allows for significantly increased aqueous solubility in alkaline solutions due to salt formation. This guide presents estimated solubility data, detailed methodologies for empirical solubility determination, and the contextual role of such compounds in pharmaceutical development.

Predicted Solubility Data

| Solvent | Chemical Formula | Type | Predicted Solubility of 3-(4-Bromophenyl)butanoic acid | Reference Compound Data |

| Water | H₂O | Polar Protic | Sparingly Soluble | Benzoic acid: ~0.3 g/100 mL at 25°C.[1] 4-Bromobenzoic acid is slightly soluble in hot water.[2] |

| Methanol | CH₃OH | Polar Protic | Soluble | Benzoic acid: 71.5 g/100 g at 23°C.[3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Benzoic acid: 52.4 g/100 g at 19.2°C.[3] 4-Bromobenzoic acid is soluble in ethanol.[2][4] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Benzoic acid is soluble in acetone.[3] 4-Bromobenzoic acid is soluble in acetone.[4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | 4-Bromobenzoic acid is slightly soluble in diethyl ether.[2] |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Moderately Soluble | Benzoic acid is highly soluble in dichloromethane.[5] |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble | General principle: "like dissolves like". |

| 5% Sodium Hydroxide | NaOH (aq) | Aqueous Base | Very Soluble | Carboxylic acids react with strong bases to form highly soluble salts.[6] |

| 5% Sodium Bicarbonate | NaHCO₃ (aq) | Aqueous Base | Soluble | Carboxylic acids are generally strong enough acids to react with sodium bicarbonate to form soluble salts. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 3-(4-Bromophenyl)butanoic acid, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of the compound's solubility characteristics in various solvent classes.

Materials:

-

3-(4-Bromophenyl)butanoic acid

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Methanol, Acetone, Dichloromethane, Hexane.

Procedure:

-

Place approximately 25 mg of 3-(4-Bromophenyl)butanoic acid into a clean, dry test tube.[7]

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the test tube for 30-60 seconds.[7]

-

Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble" in that solvent. If some solid remains, it is "partially soluble" or "insoluble".

-

For aqueous solutions, the pH can be tested with litmus paper to confirm the acidic nature of the compound.

-

Repeat the procedure for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

3-(4-Bromophenyl)butanoic acid

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique).

-

Volumetric flasks and appropriate solvents for standards and dilutions.

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid 3-(4-Bromophenyl)butanoic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Prepare a calibration curve with standard solutions of 3-(4-Bromophenyl)butanoic acid of known concentrations. Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

Data Reporting: Calculate the solubility of 3-(4-Bromophenyl)butanoic acid in the solvent at the specified temperature, accounting for the dilution factor. Report the solubility in units such as g/100mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic workflow for determining the solubility of 3-(4-Bromophenyl)butanoic acid.

Caption: Workflow for Solubility Determination.

Role in Pharmaceutical Development

Carboxylic acids such as 3-(4-Bromophenyl)butanoic acid often serve as crucial intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The following diagram illustrates this logical relationship.

Caption: Role as a Pharmaceutical Intermediate.

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-(4-Bromophenyl)butanoic acid. While precise quantitative data requires empirical determination, the provided predictions and detailed experimental protocols offer a robust starting point for researchers. The visualization of the experimental workflow and the compound's role in drug development further contextualizes its importance for scientific and pharmaceutical applications. The principles and methodologies outlined herein are intended to facilitate efficient and accurate solubility studies for this and other related compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safety and Handling of 3-(4-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and relevant biological context for 3-(4-Bromophenyl)butanoic acid. The information is intended to support laboratory research and drug development activities by ensuring safe handling and informed use of this compound.

Chemical Identification and Properties

Summarized below are the key physical and chemical properties of 3-(4-Bromophenyl)butanoic acid and its common isomers. This data is essential for safe handling, storage, and experimental design.

| Property | Data | Reference(s) |

| Chemical Name | 3-(4-Bromophenyl)butanoic acid | [1] |

| CAS Number | 53086-46-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | Data for isomers suggest a range of 67°C to 136°C; specific data for the 3-(4-bromo) isomer is not consistently reported. For 3-(4-Bromophenyl)propionic acid: 133-136 °C. For 4-(4-Bromophenyl)butanoic acid: ~76-80°C. | [3][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, alcohols, ketones, and esters. | [3] |

| pKa (Predicted) | ~4.74-4.83 (based on butanoic acid and isomers) | [3][5] |

| Storage Conditions | Store at -4°C to -20°C for long-term stability. Keep in a dry, well-ventilated place with the container tightly sealed. | [1] |

Safety and Hazard Information

While some safety data sheets (SDS) for specific suppliers may state "no known OSHA hazards," a comprehensive evaluation of data for this compound and its close isomers indicates that it should be handled with care, assuming the potential for irritation and toxicity.

GHS Hazard Classification (Composite)

Based on data for isomeric and related compounds, the following GHS classifications should be considered:

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | [4][6] |

Precautionary Measures and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following general precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 (or equivalent) respirator.

Handling, Storage, and Disposal

Handling

-

Avoid breathing dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

For long-term storage, temperatures of -4°C to -20°C are recommended to ensure stability.[1]

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and then collect the material as for a small spill. Prevent entry into waterways.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be handled as chemical waste and disposed of through a licensed professional waste disposal service.

Experimental Protocols

The following protocols are adapted from a detailed procedure published in Organic Syntheses for the enantiomerically pure synthesis and subsequent purification of (S)-3-(4-Bromophenyl)butanoic acid. These illustrate the types of manipulations the compound may undergo and the necessary safety considerations at each stage.

Workflow for Synthesis and Purification

The overall process involves a rhodium-catalyzed conjugate addition to form an ester intermediate, followed by hydrolysis and crystallization to yield the final acid.

References

- 1. 53086-46-7|3-(4-Bromophenyl)butanoic Acid|3-(4-Bromophenyl)butanoic Acid|-范德生物科技公司 [bio-fount.com]

- 2. 2-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 57472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-(4-溴苯基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. reddit.com [reddit.com]

- 6. 4-(3-Bromophenyl)butanoic acid | 899350-32-4 [sigmaaldrich.cn]

The Versatile Building Block: A Technical Guide to 3-(4-Bromophenyl)butanoic Acid for Advanced Research

For Immediate Release

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of novel molecules hinges on the availability of versatile and well-characterized synthetic building blocks. 3-(4-Bromophenyl)butanoic acid, a bifunctional organic compound, has emerged as a cornerstone intermediate for the synthesis of a diverse array of complex molecular architectures. Its structure, featuring a carboxylic acid moiety and a bromine-substituted phenyl ring, offers orthogonal reactivity, enabling sequential and controlled modifications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-(4-Bromophenyl)butanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 3-(4-Bromophenyl)butanoic acid is paramount for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 243.10 g/mol | [1][2][3] |

| CAS Number | 53086-46-7 | [1][2][3][4][5][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Data for the racemic mixture is not readily available. The related compound, 3-(4-Bromophenyl)propionic acid, has a melting point of 133-136 °C. | |

| Boiling Point | Data not readily available. | |

| pKa | Predicted values for related structures suggest a pKa in the range of 4.7-4.9, typical for carboxylic acids. The pKa of butanoic acid is approximately 4.82. | [8] |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. Slightly soluble in water. | [7] |

Synthesis of 3-(4-Bromophenyl)butanoic Acid

The synthesis of 3-(4-Bromophenyl)butanoic acid can be achieved through various synthetic routes. A well-established and scalable method involves the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to an α,β-unsaturated ester, followed by hydrolysis. This method is particularly valuable for producing enantiomerically pure forms of the acid.

Experimental Protocol: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid[10]

This protocol details the synthesis of the (S)-enantiomer, which can be adapted for the synthesis of the racemic mixture by using a non-chiral phosphine ligand.

Step 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

-

Anhydrous 1,4-dioxane is added, and the mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

-

Water is added, followed by the addition of triethylamine (1.00 equiv).

-

The reaction mixture is heated to 30 °C.

-

Ethyl (E)-but-2-enoate (1.20 equiv) is added dropwise over 5 minutes.

-

The reaction is stirred at 30 °C for 21 hours, monitoring for completion by TLC or LCMS.[9]

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.[9]

Step 2: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid

-

To a round-bottomed flask containing the (S)-ethyl 3-(4-bromophenyl)butanoate from the previous step, methanol and a 5M aqueous solution of sodium hydroxide are added.[9]

-

The mixture is heated to 50 °C and stirred for 1-2 hours until the hydrolysis is complete (monitored by TLC or LCMS).[9]

-

The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

-

The aqueous residue is washed with dichloromethane to remove any unreacted ester.

-

The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.

-

The resulting precipitate is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (S)-3-(4-Bromophenyl)butanoic acid.

-

The crude product is purified by crystallization from heptane to afford the final product as an off-white solid.[9]

Caption: Workflow for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Applications as a Synthetic Building Block

The utility of 3-(4-Bromophenyl)butanoic acid as a synthetic intermediate stems from its two distinct reactive handles: the carboxylic acid group and the aryl bromide. This allows for a wide range of chemical transformations to build molecular complexity.

-

Carboxylic Acid Modifications: The carboxylic acid moiety can readily undergo esterification, amidation, reduction to the corresponding alcohol, or conversion to an acid chloride. These transformations are fundamental in introducing pharmacophores and linking the molecule to other fragments.

-

Aryl Bromide Modifications: The bromine atom on the phenyl ring serves as a versatile coupling partner in a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems and the introduction of diverse functional groups.

Caption: Chemical transformations of 3-(4-Bromophenyl)butanoic acid.

Case Study: Relevance to GABA-B Receptor Agonists

While not a direct precursor in its marketed form, the structural motif of a phenyl-substituted butanoic acid is relevant to the development of pharmacologically active compounds. For instance, Lesogaberan (AZD3355), a GABA-B receptor agonist, was developed for the treatment of gastroesophageal reflux disease (GERD).[10][11] Understanding the signaling pathway of such target molecules provides insight into the potential applications of derivatives of 3-(4-Bromophenyl)butanoic acid.

Lesogaberan and other GABA-B receptor agonists exert their effects by modulating the activity of the GABA-B receptor, a G-protein coupled receptor (GPCR).[10][12] The activation of this receptor leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.

GABA-B Receptor Signaling Pathway

Upon binding of an agonist like Lesogaberan, the GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, undergoes a conformational change.[13][14] This activates the associated heterotrimeric G-protein (Gαi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][14] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[1][14]

-

It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[1][14]

-

It inhibits presynaptic voltage-gated calcium channels (N-type and P/Q-type), which reduces the influx of calcium ions necessary for neurotransmitter release.[1]

-

This concerted action results in both presynaptic inhibition (reduced neurotransmitter release) and postsynaptic inhibition (hyperpolarization), contributing to the overall therapeutic effect.

Caption: Downstream signaling of the GABA-B receptor upon agonist binding.

Conclusion

3-(4-Bromophenyl)butanoic acid is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its well-defined reactive sites allow for predictable and diverse chemical modifications, making it an ideal starting point for the synthesis of complex target molecules. The detailed synthetic protocols and an understanding of the biological pathways targeted by its derivatives, such as the GABA-B receptor signaling cascade, empower researchers to leverage this compound in the development of novel therapeutics and functional materials. As the demand for sophisticated molecular architectures continues to grow, the importance of foundational building blocks like 3-(4-Bromophenyl)butanoic acid will undoubtedly increase.

References

- 1. neurology.org [neurology.org]

- 2. 53086-46-7|3-(4-Bromophenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 3. 53086-46-7|3-(4-Bromophenyl)butanoic Acid|3-(4-Bromophenyl)butanoic Acid|-范德生物科技公司 [bio-fount.com]

- 4. 3-(4-bromophenyl)butanoic acid | 53086-46-7 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 3-(4-Bromophenyl)butanoic acid - CAS:53086-46-7 - 阿镁生物 [amaybio.com]

- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID [chembk.com]

- 8. reddit.com [reddit.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 11. Lesogaberan - Wikipedia [en.wikipedia.org]

- 12. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | GABA B receptor activation [reactome.org]

- 14. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Potential Derivatives of 3-(4-Bromophenyl)butanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

3-(4-Bromophenyl)butanoic acid is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to explore a wide range of biological activities. The presence of the carboxylic acid moiety, the aromatic ring, and the chiral center at the 3-position allows for the generation of diverse libraries of compounds. This technical guide provides an in-depth overview of potential derivatives of 3-(4-Bromophenyl)butanoic acid, focusing on their synthesis, potential biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Amide Derivatives

Amide derivatives of carboxylic acids are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amide derivatives from 3-(4-Bromophenyl)butanoic acid can be readily achieved through standard coupling reactions.

Experimental Protocol: General Procedure for Amide Synthesis

A common method for the synthesis of amides from a carboxylic acid is via the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Activation of the Carboxylic Acid: To a solution of 3-(4-Bromophenyl)butanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., EDCI, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq). The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amine Coupling: The desired primary or secondary amine (1.1 eq) is then added to the reaction mixture, along with a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the acid formed during the reaction.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Potential Biological Activities

Arylpropanoic acid amides have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The nature of the substituent on the amide nitrogen can significantly influence the biological activity. For instance, introducing different aryl or heterocyclic moieties can modulate the compound's interaction with specific biological targets.

Logical Relationship: Amide Synthesis Workflow

Caption: Workflow for the synthesis of amide derivatives.

Ester Derivatives

Esterification of the carboxylic acid group is another common derivatization strategy. Esters can act as prodrugs, improving the pharmacokinetic properties of the parent compound, or they may exhibit their own intrinsic biological activity.

Experimental Protocol: Fischer Esterification

Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

-

Reaction Setup: A solution of 3-(4-Bromophenyl)butanoic acid (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent) is prepared.

-

Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography.

Potential Biological Activities

Ester derivatives of arylpropanoic acids have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents. The nature of the alcohol used for esterification can influence the compound's lipophilicity and, consequently, its absorption and distribution in the body.

Logical Relationship: Ester Synthesis Workflow

Caption: Workflow for the synthesis of ester derivatives.

Heterocyclic Derivatives: 1,3,4-Oxadiazoles

The conversion of the carboxylic acid moiety into a heterocyclic ring system, such as a 1,3,4-oxadiazole, can lead to compounds with novel biological activities. 1,3,4-Oxadiazoles are known to be metabolically stable and can act as bioisosteres for ester and amide groups.

A study by Husain et al. (2009) detailed the synthesis and evaluation of 1,3,4-oxadiazole derivatives from 3-(4-bromobenzoyl)propionic acid, a close structural analog of 3-(4-Bromophenyl)butanoic acid. These compounds were found to possess significant anti-inflammatory and analgesic activities.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

The synthesis involves the conversion of the carboxylic acid to an acid hydrazide, followed by cyclization with an appropriate reagent. A plausible route starting from 3-(4-Bromophenyl)butanoic acid would be as follows:

-

Esterification: 3-(4-Bromophenyl)butanoic acid is first converted to its methyl or ethyl ester via Fischer esterification as described previously.

-

Formation of Acid Hydrazide: The ester (1.0 eq) is refluxed with hydrazine hydrate (10 eq) in an alcoholic solvent such as ethanol for several hours. The completion of the reaction is monitored by TLC. The product, 3-(4-Bromophenyl)butanoic acid hydrazide, is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

-

Synthesis of N-Acylhydrazones (Schiff Bases): The acid hydrazide (1.0 eq) is reacted with a substituted aromatic aldehyde (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours. The resulting Schiff base often precipitates upon cooling and can be collected by filtration.

-

Oxidative Cyclization to 1,3,4-Oxadiazoles: The Schiff base (1.0 eq) is dissolved in glacial acetic acid, and a mild oxidizing agent such as chloramine-T (1.2 eq) is added. The mixture is stirred at room temperature for several hours. The product is isolated by pouring the reaction mixture into cold water and collecting the precipitate, which is then purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of 1,3,4-Oxadiazole Derivatives